Palythine

説明

特性

分子式 |

C10H16N2O5 |

|---|---|

分子量 |

244.24 g/mol |

IUPAC名 |

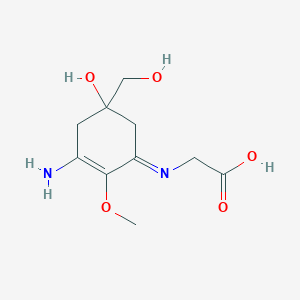

2-[[3-amino-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene]amino]acetic acid |

InChI |

InChI=1S/C10H16N2O5/c1-17-9-6(11)2-10(16,5-13)3-7(9)12-4-8(14)15/h13,16H,2-5,11H2,1H3,(H,14,15) |

InChIキー |

KYCBIRYKYQCBFO-UHFFFAOYSA-N |

SMILES |

COC1=C(CC(CC1=NCC(=O)O)(CO)O)N |

正規SMILES |

COC1=C(CC(CC1=NCC(=O)O)(CO)O)N |

同義語 |

palythine |

製品の起源 |

United States |

Foundational & Exploratory

The Chemical Architecture of Palythine: A Technical Guide for Researchers

Palythine is a naturally occurring mycosporine-like amino acid (MAA), a class of small, water-soluble molecules known for their potent ultraviolet (UV) absorbing properties. Synthesized by a diverse range of marine and freshwater organisms, including cyanobacteria, algae, and corals, this compound plays a crucial role in cellular protection against UV radiation. This guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthetic pathway, and common experimental methodologies related to this compound for professionals in chemical biology and drug development.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound (IUPAC Name: 2-[[3-amino-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene]amino]acetic acid) has been definitively elucidated and confirmed through X-ray crystal analysis.[1][2] The molecule consists of a central cyclohexenone imine chromophore conjugated with a glycine moiety. In its crystalline state, this compound exists as a zwitterion, a molecule with both positive and negative charges, which is stabilized by resonance.[1][2] This zwitterionic nature contributes to its high water solubility.

The core chromophore is responsible for its characteristic strong absorption in the UV-B region of the electromagnetic spectrum, with a maximum absorption wavelength (λmax) of 320 nm.[3]

Quantitative Physicochemical Data

The key physicochemical and spectroscopic properties of this compound are summarized below for reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆N₂O₅ | [4] |

| Molar Mass | 244.24 g/mol | [4] |

| Exact Mass | 244.10592 g/mol | [4] |

| UV Absorption Maximum (λmax) | 320 nm | [3] |

| ¹H NMR (in D₂O) | δ 2.60 (d), 2.75 (d), 2.58 (d), 2.86 (d), 3.48 (s), 3.56 (s), 3.95 (s) ppm | [5] |

| ¹³C NMR (in D₂O) | δ 161.5, 125.9, 158.7, 33.5, 71.2, 35.7, 67.3, 58.9, 47.0, 174.6 ppm | [5] |

Biosynthesis of this compound

This compound biosynthesis is a branch of the mycosporine-like amino acid (MAA) pathway, which originates from the shikimate pathway. The initial steps involve the conversion of sedoheptulose-7-phosphate into 4-deoxygadusol (4-DG), a key precursor for all MAAs. This conversion is catalyzed by the enzymes dehydroquinate synthase (DHQS) homolog MysA and O-methyltransferase (OMT) homolog MysB.

Subsequently, 4-DG is condensed with an amino acid, typically glycine, by an ATP-grasp ligase (MysC) to form mycosporine-glycine. A D-Ala-D-Ala ligase-like enzyme (MysD) then attaches a second amino acid or amino alcohol.[6] Finally, a non-heme Fe(II)/2-oxoglutarate-dependent oxygenase, MysH, catalyzes the conversion of disubstituted MAA intermediates into the this compound core structure.[6]

References

- 1. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Introduction

Mycosporine-like amino acids (MAAs) are a diverse family of low molecular weight (<400 Da), water-soluble, and UV-absorbing secondary metabolites.[1][2] These compounds are characterized by a cyclohexenone or cyclohexenimine chromophore conjugated with an amino acid residue, which grants them strong absorption maxima in the UV-A and UV-B regions (310 to 362 nm).[1][3] Palythine, with its absorption maximum at 320 nm, is a prominent imino-MAA.[2][4] Produced by a wide array of marine and freshwater organisms, including cyanobacteria, algae, and fungi, MAAs serve as a primary defense mechanism against harmful ultraviolet radiation.[5][6] Their high photo- and thermostability, coupled with the ability to dissipate absorbed UV energy as heat without generating photoproducts, makes them ideal natural sunscreens.[2]

Animals, which lack the necessary biosynthetic pathways, typically acquire MAAs through their diet or from symbiotic relationships.[1][7] Beyond their critical photoprotective role, MAAs exhibit potent antioxidant properties, scavenging reactive oxygen species (ROS) and mitigating oxidative stress.[1][3] These multifaceted functionalities have positioned MAAs, including this compound, as highly sought-after compounds for development in cosmetics, pharmaceuticals, and anti-aging therapies.[5][8] This technical guide provides an in-depth overview of the natural sources of this compound and related MAAs, details on their biosynthesis, and standardized protocols for their extraction and analysis.

Natural Sources and Quantitative Distribution

MAAs are most abundantly synthesized by primary producers in aquatic environments. Red algae (Rhodophyta), in particular, are prolific sources of a diverse array of MAAs.[2][9] Cyanobacteria and dinoflagellates associated with corals are also significant producers.[1][10] The concentration and composition of MAAs within an organism can vary significantly based on environmental factors such as UV radiation exposure, nutrient availability (especially nitrogen), salinity, and temperature, as well as seasonal changes.[11][12]

Red Algae (Rhodophyta)

Red algae are among the richest known sources of MAAs, with this compound being a frequently identified compound.[2][11] The specific MAA profile and concentration vary considerably between species.

Table 1: Concentration of this compound and Other MAAs in Selected Red Algae

| Species | Major MAAs Identified | Concentration (µmol/g Dry Weight unless noted) | Geographic Origin / Notes | Reference(s) |

|---|---|---|---|---|

| Devaleraea inkyuleei (Dulse) | This compound, Porphyra-334, Usujirene, Palythene | Total MAAs: up to 40.4; this compound: up to 16.5 | Usujiri, Hokkaido, Japan. Content varies monthly. | [13] |

| Palmaria palmata (Dulse) | This compound, Porphyra-334 | Total MAAs: ~6.93 (in February) | Usujiri, Hokkaido, Japan. | [14] |

| Iridaea tuberculosa | This compound, Palythinol | Total MAAs: > 1 mg/g DW; this compound is a major component (>50%). | Subantarctic region. | [11] |

| Corallina officinalis | This compound, Shinorine, Asterina-330 | Total MAAs: < 0.4 mg/g DW; this compound: ~35-40%. | Subantarctic region. | [11] |

| Chondrus yendoi | This compound | Concentration not specified, but used for extraction. | Source of this compound for photoprotective studies. | [8] |

| Gelidium corneum | This compound, Asterina-330 | Relative content: this compound ~30%, Asterina-330 ~70%. | Not specified. | [15] |

| Agarophyton vermiculophyllum | This compound, Porphyra-334 | This compound and Porphyra-334 are the dominant MAAs. | Not specified. | [16] |

| Various Species (40 total) | this compound, Shinorine, Asterina-330, Porphyra-334, etc. | High inter-specific variability observed. | Brittany, France. |[17] |

Cyanobacteria

Cyanobacteria are primary producers of MAAs and are believed to be the original evolutionary source of the biosynthetic pathways.[7]

Table 2: Presence of this compound and Other MAAs in Selected Cyanobacteria | Species | Major MAAs Identified | Notes | Reference(s) | | :--- | :--- | :--- | :--- | | Lyngbya sp. CU2555 | this compound, Asterina-330, M-312 | this compound acts as the major UV-B sunscreen in this species. Its synthesis is induced by UV radiation. | Not specified. |[10] | | Nostoc commune | Glycosylated Porphyra-334, this compound-threonine | Terrestrial cyanobacterium, suggesting adaptation for fluctuating environments. |[5][18] | | Anabaena variabilis | Shinorine | Used in studies to elucidate the MAA biosynthetic pathway. |[19] |

Corals and Fish (Secondary Accumulators)

While animals cannot synthesize MAAs, they accumulate them from their diet or symbiotic partners.[1][20] In corals, symbiotic dinoflagellates (zooxanthellae) produce primary MAAs, which the coral host may then modify.[21] Fish acquire MAAs through the food web, with concentrations often highest in the eyes and skin.[20][22]

Table 3: Concentration of this compound and Other MAAs in Selected Corals and Fish | Organism Type | Species | Major MAAs Identified | Concentration / Location | Notes | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Scleractinian Coral | Fungia danai | this compound, Shinorine, Porphyra-334 | Detected in summer but not winter. | MAA content is ~3x higher in summer than winter. |[21] | | Scleractinian Coral | Stylophora pistillata | this compound (in symbiont), plus up to 11 other MAAs in the host. | this compound was the only secondary MAA found within the algal symbiont. |[1] | | Fish | Trachinus draco (Greater weever) | this compound, Asterina-330, Porphyra-334, Usujirene, Palythene | Eyes: 0.04 to 0.25 mg/g DW. Lower in other organs. | Supports trophic transfer of MAAs. |[20] | | Various Fish | 39 marine species | this compound, Porphyra-334, Shinorine, etc. | Eyes: Trace amounts up to > 4.2 mg/g DW. | Highly variable composition and concentrations. |[20] |

Biosynthesis of Mycosporine-Like Amino Acids

The biosynthesis of MAAs is understood to branch from primary metabolism, with evidence supporting routes from both the shikimate and pentose phosphate pathways.[1][3][6] The initial steps converge on the formation of 4-deoxygadusol (4-DG), a key intermediate. In the canonical pathway identified in cyanobacteria, 4-DG is then condensed with glycine to form mycosporine-glycine (MG), the precursor to many other MAAs.[19] Subsequent modifications, catalyzed by enzymes like D-Ala-D-Ala ligase-like enzymes or nonribosomal peptide synthetases (NRPS), lead to the diversity of MAA structures, including this compound.[19]

Caption: Simplified pathway for MAA biosynthesis from primary metabolism precursors.[5][6][19]

Experimental Protocols

The extraction and analysis of MAAs require standardized procedures to ensure reproducibility and accurate quantification. Methodologies vary depending on the source organism and the polarity of the target MAAs.[12][16]

Extraction of MAAs from Marine Macroalgae

Conventional methods for extracting MAAs from algal biomass involve the use of polar solvents. While methanol has been traditionally used, recent efforts have focused on greener alternatives like ethanol and distilled water.[16]

Caption: A typical workflow for the extraction of MAAs from macroalgal sources.[14]

Detailed Protocol: Ethanol Extraction from Red Algae [13][17]

-

Sample Preparation: Freshly collected algal samples are thoroughly cleaned of epiphytes and debris. They are then either shade-dried or lyophilized (freeze-dried) to a constant weight and ground into a fine powder.

-

Extraction: A known weight of the dried powder (e.g., 100 mg) is suspended in a solvent, such as 25% aqueous ethanol (v/v), at a specific ratio (e.g., 1:20 or 1:40 w/v).[13] The suspension is incubated for a defined period, typically ranging from 2 to 24 hours, at room temperature with agitation.[14]

-

Separation: The mixture is centrifuged (e.g., 5,000 x g for 10 minutes at 4°C) to pellet the solid biomass. The resulting supernatant is carefully collected.

-

Filtration: The supernatant is filtered through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter, rendering it ready for direct analysis or further purification.

-

Concentration (Optional): For purification or concentration, the solvent can be removed under vacuum using a rotary evaporator. The dried extract is then reconstituted in a precise volume of a suitable solvent for analysis.[16]

Purification, Analysis, and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the most common technique for the separation and quantification of MAAs.[12] For structural elucidation and identification of novel compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.[16][23]

Analytical HPLC Conditions (General Method) [16][24]

-

Column: Reversed-phase columns are typically used. C8 columns have shown improved separation for some MAAs compared to C18 columns.[16] A common choice is a C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).[24]

-

Mobile Phase: A gradient elution is often used, consisting of a polar aqueous phase and an organic modifier. A typical mobile phase is a gradient of methanol in acidified water (e.g., 0.1% acetic acid or formic acid).[24]

-

Flow Rate: A standard flow rate is between 0.4 and 1.0 mL/min.[25]

-

Detection: Detection is performed using a PDA detector, scanning a range that covers the absorption maxima of all target MAAs (e.g., 300-400 nm). Quantification is based on the peak area at the specific absorption maximum for each MAA (e.g., 320 nm for this compound).

-

Quantification: Concentrations are calculated using external calibration curves of purified standards or by using published molar extinction coefficients.

Caption: The analytical process for separating and quantifying MAAs using HPLC-PDA.[16][24]

Purification by High-Performance Countercurrent Chromatography (HPCCC) [15] For obtaining high-purity MAAs for structural studies or as analytical standards, HPCCC is an effective technique. This method uses a biphasic solvent system and avoids solid stationary phases, which can irreversibly adsorb samples. A study successfully used an ethanol/acetonitrile/ammonium sulfate/water system to separate this compound and asterina-330 from Gelidium corneum extract and porphyra-334 and shinorine from Porphyra columbina.[15] The resulting fractions are typically desalted using techniques like gel filtration chromatography (e.g., Sephadex G-10).[15]

Conclusion

This compound and its related mycosporine-like amino acids are a class of natural products with significant scientific and commercial interest, primarily due to their exceptional UV-screening and antioxidant capabilities. The most prolific natural sources are marine primary producers, especially red algae and cyanobacteria, from which these compounds can be efficiently extracted using optimized solvent-based methods. The continued exploration of marine biodiversity promises the discovery of novel MAA structures and organisms with particularly high yields. Standardized, validated analytical techniques, predominantly HPLC-based, are crucial for the accurate quantification and characterization of these compounds. The detailed understanding of MAA biosynthesis, sources, and analytical protocols outlined in this guide provides a foundational framework for researchers and professionals aiming to harness the potential of these powerful natural photoprotectants.

References

- 1. Mycosporine-Like Amino Acids from Coral Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Mycosporine-Like Amino Acids and Marine Toxins - The Common and the Different - PMC [pmc.ncbi.nlm.nih.gov]

- 5. futurenatprod.skums.ac.ir [futurenatprod.skums.ac.ir]

- 6. mdpi.com [mdpi.com]

- 7. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycosporine-Like Amino Acids from Marine Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Seasonal Variation of Mycosporine-Like Amino Acids in Three Subantarctic Red Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Efficient Extraction and Antioxidant Capacity of Mycosporine-Like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

- 17. archimer.ifremer.fr [archimer.ifremer.fr]

- 18. [PDF] Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants | Semantic Scholar [semanticscholar.org]

- 19. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. iopan.gda.pl [iopan.gda.pl]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Palythine Across Marine Trophic Levels: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palythine, a mycosporine-like amino acid (MAA), is a crucial secondary metabolite in marine ecosystems, primarily recognized for its potent ultraviolet (UV) screening and antioxidant properties. This technical guide provides an in-depth analysis of this compound's function, biosynthesis, and transference across marine trophic levels. It details quantitative data on its distribution, outlines key experimental protocols for its study, and visualizes the underlying biological pathways. As a photostable and effective multifunctional molecule, this compound holds significant potential for development as a natural and biocompatible alternative to conventional UV filters, with broad applications in cosmetics and pharmaceuticals.

Introduction to this compound and Mycosporine-Like Amino Acids (MAAs)

Mycosporine-like amino acids are a diverse group of low molecular weight, water-soluble compounds produced by a wide range of marine organisms, including cyanobacteria, phytoplankton, and macroalgae.[1][2] These organisms inhabit environments with high exposure to solar radiation and have evolved MAAs as a primary defense mechanism against the damaging effects of UV radiation. This compound, with its absorption maximum at approximately 320 nm, is particularly effective at screening UVB radiation.[3] Beyond its function as a natural sunscreen, this compound also exhibits significant antioxidant activity, neutralizing reactive oxygen species (ROS) generated by UV radiation and other stressors.[4][5]

Metazoans, including marine invertebrates and fish, lack the biosynthetic machinery to produce MAAs and must acquire them through their diet, leading to the trophic transfer of these protective compounds throughout the marine food web.[2][6] This guide explores the multifaceted role of this compound, from its synthesis by primary producers to its accumulation and function in higher-trophic-level organisms.

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, a metabolic route for the synthesis of aromatic amino acids in primary producers.[1] The initial steps involve the production of 4-deoxygadusol (4-DG) from sedoheptulose 7-phosphate, catalyzed by the enzymes dimethyl 4-degadusol synthase (DDGS; MysA) and an O-methyltransferase (O-MT; MysB).[7] Subsequent enzymatic reactions lead to the formation of mycosporine-glycine, a precursor for various MAAs. A key discovery in the biosynthesis of this compound is the role of the Fe(II)/2-oxoglutarate-dependent oxygenase, MysH, which directly converts disubstituted MAAs, such as mycosporine-2-glycine, into this compound.[7]

Trophic Transfer and Bioaccumulation

Organisms at higher trophic levels acquire this compound and other MAAs by consuming primary producers or other consumers that have accumulated these compounds.[2] This dietary transfer is a crucial mechanism for providing photoprotection to organisms that cannot synthesize MAAs themselves. Evidence suggests that MAAs are not only transferred but can also be bioaccumulated, with concentrations sometimes increasing at higher trophic levels.[8] However, the efficiency of this transfer can vary depending on the specific organisms and food web dynamics.

Quantitative Distribution of this compound

The concentration of this compound varies significantly among different marine organisms, influenced by factors such as species, geographic location, depth, and season, which correlate with UV exposure. Red algae, in particular, are known to accumulate high concentrations of this compound. The following tables summarize available quantitative data on this compound concentrations across different trophic levels.

Table 1: this compound Concentration in Marine Primary Producers (Trophic Level 1)

| Species | Phylum/Class | Location | This compound Concentration (µg/g dry weight) | Reference(s) |

| Palmaria palmata | Rhodophyta | Irish Sea | 2710 | [3] |

| Porphyra sp. | Rhodophyta | Asia | 560 | [3] |

| Gelidiella acerosa | Rhodophyta | Gulf of Mannar, India | Present (unquantified) | [1] |

| Acanthophora spicifera | Rhodophyta | Gulf of Mannar, India | Present (unquantified) | [1] |

| Hypnea musciformis | Rhodophyta | Gulf of Mannar, India | Present (unquantified) | [1] |

| Gelidium corneum | Rhodophyta | Not specified | Present (unquantified) | [9] |

| Neopyropia yezoensis | Rhodophyta | Japan | Present (unquantified) | [10] |

Table 2: this compound Concentration in Marine Primary Consumers (Trophic Level 2)

| Species | Group | Diet | This compound Concentration (µg/g dry weight) | Reference(s) |

| Limacina helicina | Pteropod | Phytoplankton | Present (unquantified) | |

| Boeckella gibbosa | Copepod | Phytoplankton | Variable, up to ~13000 (total MAAs) | [11][12] |

| Boeckella gracilipes | Copepod | Phytoplankton | Variable, up to ~13000 (total MAAs) | [11][12] |

| Aplysia californica (tissues) | Sea Hare | Red Algae | Present (unquantified) | [10] |

Table 3: this compound Concentration in Marine Secondary Consumers (Trophic Level 3)

| Species | Group | Diet | This compound Concentration (µg/g dry weight) | Reference(s) |

| Clione antarctica | Pteropod | Limacina helicina | Present (unquantified) |

Note: Quantitative data for this compound across a wide range of trophic levels is still limited. Much of the available data reports on total MAA content rather than individual compounds. Further research employing techniques such as stable isotope analysis alongside MAA quantification is needed to build a more comprehensive understanding of this compound's distribution in marine food webs.[1]

Physiological Functions and Signaling Pathways

This compound's primary roles in marine organisms are photoprotection and antioxidant defense.

5.1. UV Screening

The cyclohexenimine chromophore of this compound effectively absorbs UVB radiation and dissipates the energy as heat, thereby preventing it from reaching and damaging sensitive cellular components like DNA and proteins.[6] This photostability is a key feature that makes this compound an excellent natural sunscreen.[6]

5.2. Antioxidant Activity

UV radiation can induce the formation of ROS, leading to oxidative stress. This compound can act as a potent antioxidant, scavenging these harmful radicals.[4] This antioxidant capacity provides a secondary layer of protection against UV-induced damage.

5.3. Signaling Pathways

While research on this compound-specific signaling pathways in marine organisms is still emerging, studies on related MAAs and general UV stress responses in organisms like corals suggest the involvement of several key pathways. Exposure to UV radiation can trigger stress responses involving the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to regulating inflammation, cell survival, and apoptosis.[13][14] It is hypothesized that this compound, by reducing the primary UV insult and subsequent oxidative stress, can modulate these pathways to mitigate cellular damage. In human keratinocytes, this compound has been shown to protect against UV-induced gene expression changes linked to inflammation and photoageing.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

6.1. Extraction of this compound from Marine Algae

This protocol is adapted for the extraction of MAAs from red macroalgae.

-

Sample Preparation:

-

Thoroughly rinse fresh algal samples with seawater to remove epiphytes and debris.

-

Blot the samples dry and then freeze-dry (lyophilize) to a constant weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.

-

-

Extraction:

-

Weigh approximately 100 mg of the dried algal powder into a centrifuge tube.

-

Add 10 mL of 100% methanol.[1]

-

Vortex the mixture thoroughly and then place it on a horizontal shaker at room temperature for 24 hours in the dark.[1]

-

Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with fresh methanol until the supernatant is colorless.

-

Pool all the supernatants.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the pooled methanol extract to dryness using a rotary evaporator or a vacuum concentrator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a known volume of Milli-Q water or a suitable solvent for HPLC analysis (e.g., 20% aqueous methanol).

-

6.2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A reverse-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in Milli-Q water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Gradient Elution: A typical gradient would be from 5% to 95% Solvent B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at 320 nm for this compound.

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

6.3. DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagents:

-

DPPH solution (0.1 mM in methanol).

-

This compound extract or standard of known concentrations.

-

Ascorbic acid or Trolox as a positive control.

-

Methanol as a blank.

-

-

Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the this compound sample at different concentrations.

-

Add an equal volume of the DPPH working solution to each well/cuvette.

-

Include a control with methanol instead of the sample.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[6]

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation:

-

% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

-

Potential for Drug Development and Cosmeceuticals

The unique properties of this compound make it a highly attractive candidate for various applications.

-

Sunscreens: Its high photostability and strong UVB absorption capacity position it as a natural and environmentally friendly alternative to synthetic UV filters, many of which have been shown to have detrimental effects on marine ecosystems.[4][9]

-

Anti-aging and Skincare: The potent antioxidant properties of this compound can help mitigate oxidative stress in the skin, a key factor in photoaging.[4]

-

Anti-inflammatory Agent: By potentially modulating inflammatory pathways like NF-κB, this compound could be explored for its therapeutic potential in inflammatory skin conditions.[13]

Conclusion and Future Directions

This compound plays a vital, multifunctional role in marine ecosystems, providing essential photoprotection that is transferred through the food web. While its biosynthesis and primary functions are increasingly understood, significant knowledge gaps remain. Future research should focus on:

-

Comprehensive Quantitative Analysis: Generating more extensive quantitative data on this compound concentrations across a wider range of marine organisms and well-defined trophic levels.

-

Trophic Transfer Efficiency: Conducting studies to determine the specific efficiency of this compound transfer between different trophic links.

-

Signaling Pathways in Marine Organisms: Elucidating the specific signaling pathways directly modulated by this compound in marine invertebrates and other organisms in response to UV stress.

A deeper understanding of these aspects will not only enhance our knowledge of marine chemical ecology but also accelerate the development of this compound-based products for human health and environmental sustainability.

References

- 1. Stable isotopes as tracers of trophic interactions in marine mutualistic symbioses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Distribution, Contents, and Types of Mycosporine-Like Amino Acids (MAAs) in Marine Macroalgae and a Database for MAAs Based on These Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ikm.org.my [ikm.org.my]

- 5. researchgate.net [researchgate.net]

- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 7. In vitro sun protection factor determination of herbal oils used in cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of Mycosporine-like Amino Acids from Red Macroalgae and a Marine Lichen by High-Performance Countercurrent Chromatography: A Strategy to Obtain Biological UV-Filters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mycosporine-like amino acids in planktonic organisms living under different UV exposure conditions in Patagonian lakes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mycosporine-Like Amino Acids (MAAs) in Zooplankton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Marine Microorganism Molecules as Potential Anti-Inflammatory Therapeutics | MDPI [mdpi.com]

- 14. Induction of activation of the antioxidant response element and stabilization of Nrf2 by 3-(3-pyridylmethylidene)-2-indolinone (PMID) confers protection against oxidative stress-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Palythine: A Technical Guide to its UV Absorption Spectrum and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ultraviolet (UV) absorption properties of palythine, a prominent member of the mycosporine-like amino acid (MAA) family. As natural, small-molecule UV-absorbing compounds, MAAs are of significant interest for their potential applications in sunscreens and photoprotective pharmaceuticals. This document details the spectral characteristics of this compound, outlines the experimental protocols for its analysis, and illustrates its biosynthetic pathway.

Introduction to this compound

This compound is a naturally occurring, water-soluble compound found in a diverse range of marine and terrestrial organisms, including cyanobacteria, red algae, and corals.[1] These organisms produce this compound and other MAAs as a primary defense mechanism against damaging ultraviolet radiation (UVR). The core structure of this compound features a cyclohexenimine chromophore, which is responsible for its strong absorption in the UV spectrum.[1] Its inherent photostability and ability to dissipate absorbed UV energy as heat without generating harmful reactive oxygen species make it a promising candidate for next-generation photoprotective agents.[2]

UV Absorption Spectrum and Properties

This compound and its derivatives exhibit characteristic strong absorption in the UVA and UVB regions of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for this compound is consistently reported to be 320 nm.[3][4][5] This positions it as an effective screen against UVB radiation (280–315 nm) and a portion of the UVA spectrum (315–400 nm).[4][5] The molar extinction coefficients (ε) for MAAs can be as high as 50,000 M⁻¹·cm⁻¹, making them some of the most potent small-molecule UV absorbers found in nature.[1]

The following table summarizes the key spectral properties of this compound and its closely related analogues.

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Solvent / Conditions |

| This compound | 320 | Not specified in results | Water (H₂O)[3][6] |

| 319 | Not specified in results | Methanol[7] | |

| This compound-serine | 320 | Not specified in results | Not specified[1] |

| 321 | Not specified in results | Not specified[4] | |

| This compound-threonine | 320 | Not specified in results | Water (H₂O)[3] |

| 320 | Not specified in results | Not specified[1] | |

| Mycosporine-glycine | 310 | 28,100 | Not specified[1] |

| Porphyra-334 | 334 | Not specified in results | Not specified[1] |

Experimental Protocols

The determination of the UV absorption spectrum of this compound involves its extraction from a biological source, purification, and subsequent analysis using spectrophotometry, typically coupled with high-performance liquid chromatography (HPLC).

-

Sample Collection and Preparation : Biological samples (e.g., red algae, cyanobacteria) are harvested, cleaned, and typically lyophilized (freeze-dried) to obtain a dry weight. The dried biomass is then ground into a fine powder.

-

Solvent Extraction : The powdered sample is extracted with a polar solvent. A common method involves using 100% methanol or aqueous methanol solutions. The extraction is often performed at a controlled temperature (e.g., 45°C) for a set duration (e.g., 2 hours).

-

Purification : The crude extract is clarified by centrifugation to remove particulate matter. For detailed analysis and isolation, the supernatant is concentrated and subjected to purification, most commonly via HPLC.[8]

-

Instrumentation : A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector is the standard for analyzing MAAs.

-

Chromatographic Conditions :

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : A gradient of an aqueous solvent (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate the different MAAs in the extract.

-

Flow Rate : A typical flow rate is between 0.5 and 1.0 mL/min.[8]

-

-

Detection and Spectral Acquisition :

-

The PDA detector scans a range of wavelengths (e.g., 250-400 nm) as the separated compounds elute from the column.

-

The retention time of the peak corresponding to this compound is recorded.

-

The full UV spectrum of the eluting peak is captured, from which the λmax is determined. This compound is often identified by its characteristic retention time and its absorption maximum at 320 nm.[5][7]

-

Caption: Workflow for the extraction and UV spectral analysis of this compound.

Biosynthesis of this compound

This compound is synthesized via a conserved pathway that begins with an intermediate from the pentose phosphate pathway.[1] Understanding this pathway is crucial for potential heterologous production of these valuable compounds. The key enzymatic steps involve the formation of a 4-deoxygadusol (4-DG) core, followed by the addition of amino acids and subsequent conversion.

The biosynthesis starts with sedoheptulose 7-phosphate, which is converted to 4-DG by the enzymes MysA and MysB.[1] The enzyme MysC then catalyzes the addition of glycine to form mycosporine-glycine (MG). From MG, different MAAs can be formed. For the synthesis of this compound, shinorine (formed from MG and serine by MysD or MysE) is an intermediate.[1][9] A key final step is the conversion of the glycine moiety of shinorine into an amine group, a reaction catalyzed by the enzyme MysH, to yield this compound.[1][10]

Caption: Simplified biosynthetic pathway leading to the formation of this compound.

References

- 1. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | UV-absorbing mycosporine-like amino acids in the eyes of temperate marine and freshwater fish species [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

Palythine: A Comprehensive Technical Guide to its Photoprotective Role in Corals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palythine, a mycosporine-like amino acid (MAA), is a crucial natural sunscreen synthesized by various marine organisms, including the symbiotic dinoflagellates of corals. Its primary role is to provide photoprotection against damaging ultraviolet radiation (UVR). This technical guide provides an in-depth analysis of this compound, covering its chemical properties, biosynthetic pathway, and multifaceted role in coral photoprotection. The document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of relevant pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction: The Significance of this compound in Coral Resilience

Scleractinian corals, the architects of vibrant reef ecosystems, harbor symbiotic dinoflagellates of the genus Symbiodinium. This mutualistic relationship is fundamental to the health and productivity of coral reefs. However, exposure to environmental stressors, particularly ultraviolet radiation (UVR), can disrupt this symbiosis, leading to coral bleaching and mortality.[1][2] Corals and their symbionts have evolved a range of photoprotective mechanisms, among which the synthesis of mycosporine-like amino acids (MAAs) is paramount.[1][3]

This compound is a prominent secondary MAA found in a variety of marine organisms, including a wide array of coral species.[3][4] It belongs to a family of small, water-soluble, and colorless compounds characterized by a cyclohexenimine chromophore conjugated with an amino acid or its imino alcohol.[1] This structure endows this compound with strong UV-absorbing properties, positioning it as a key molecule in the defense against photodamage. Beyond its function as a natural sunscreen, this compound also exhibits potent antioxidant activity, further enhancing its protective capabilities.[5][6][7] Understanding the intricacies of this compound's function and regulation is critical for assessing coral resilience in the face of climate change and for exploring its potential in biomedical and pharmaceutical applications, such as the development of novel, biocompatible sunscreens.[5][7][8]

Physicochemical Properties and UV Absorption of this compound

The photoprotective efficacy of this compound is intrinsically linked to its chemical structure and its ability to absorb UV radiation.

Chemical Structure

This compound is characterized by a cyclohexenimine ring with an amine group attached.[9] Its molecular structure has been unambiguously determined by X-ray analysis.[9] The specific arrangement of double bonds within the cyclohexenimine core is responsible for its strong UV absorption.

UV Absorption Characteristics

This compound exhibits a strong absorption maximum in the UVB range of the electromagnetic spectrum.[5] Upon absorbing a high-energy UV photon, the this compound molecule dissipates this energy as multiple lower-energy infrared photons, effectively converting harmful radiation into harmless heat without the production of damaging reactive oxygen species (ROS).[10]

Table 1: UV Absorption Properties of this compound and Related MAAs

| Mycosporine-Like Amino Acid | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Reference(s) |

| This compound | 320 | 36,200 | [4] |

| Mycosporine-glycine | 310 | 28,100 | [1][11] |

| Shinorine | 334 | 44,668 | [1][4] |

| Porphyra-334 | 334 | 42,300 | [1][4] |

| Asterina-330 | 330 | 43,800 | [4] |

| Palythinol | 332 | 43,500 | [4] |

| This compound-threonine | 320 | 36,200 | [4] |

Biosynthesis of this compound in Corals

The biosynthesis of this compound is a complex process that is not fully elucidated but is understood to be derived from the shikimate or pentose phosphate pathway.[1][3][12] While corals themselves are metazoans and generally lack the shikimate pathway, their symbiotic dinoflagellates are capable of synthesizing MAAs.[9] There is also evidence suggesting that some corals may have acquired the necessary genes for MAA synthesis through horizontal gene transfer.[3]

The proposed biosynthetic pathway begins with intermediates from primary metabolism. The core cyclohexenimine ring is synthesized and subsequently conjugated with amino acids. This compound is considered a secondary MAA, likely derived from the modification of a primary MAA such as mycosporine-glycine.[1] One proposed pathway suggests that this compound is synthesized from mycosporine-glycine.[4] More recent research has identified a nonheme iron(II)- and 2-oxoglutarate-dependent oxygenase (MysH) that can convert disubstituted MAAs into palythines.[13]

Figure 1: Simplified proposed biosynthetic pathway for this compound.

Role of this compound in Coral Photoprotection

This compound contributes to coral photoprotection through a dual mechanism: direct UV screening and antioxidant activity.

UV Screening

The primary photoprotective function of this compound is to act as a physical shield against UVR. Its high molar extinction coefficient in the UVB range allows it to effectively absorb incoming radiation before it can reach and damage sensitive cellular components like DNA and proteins.[5][14] The absorbed energy is then safely dissipated as heat.[10]

Antioxidant Activity

Exposure to UVR can lead to the generation of reactive oxygen species (ROS) within coral tissues, causing oxidative stress.[1] this compound has been shown to be a potent antioxidant, capable of scavenging these harmful free radicals.[5][6][15] This antioxidant capacity provides a secondary layer of protection, mitigating the cellular damage caused by ROS that may be generated despite the primary UV screening.[3][5][6] Studies have shown that this compound can reduce oxidatively generated stress even when applied after UV exposure.[6][7][15]

Environmental Regulation of this compound Production

The concentration of this compound in corals is not static and is influenced by a variety of environmental factors, most notably the light environment.

-

UV Radiation: Exposure to UVR is a primary driver of MAA synthesis, including this compound, in many marine organisms.[1][12][16] Increased UVR levels have been shown to induce the accumulation of MAAs in corals.[1]

-

Photosynthetically Active Radiation (PAR): High levels of PAR can also stimulate MAA production.[16]

-

Depth: Corals in shallower waters, which are exposed to higher levels of UVR, generally exhibit higher concentrations of MAAs compared to their deeper-water counterparts.[17]

-

Seasonality: The concentration and composition of MAAs in corals can vary seasonally, often correlating with seasonal changes in solar irradiance.[1][17]

-

Nutrient Availability: Nitrogen availability can influence MAA synthesis, as these are nitrogen-containing compounds.[8][16]

-

Temperature: Thermal stress, in conjunction with high light, can also impact MAA concentrations, although the response can be complex and species-specific.[1][2]

Table 2: Concentration of this compound in Various Coral Species

| Coral Species | Location | Depth | This compound Concentration (ng g⁻¹ mucus or nmol mg⁻¹ dw) | Reference(s) |

| Pocillopora spp. | French Polynesia | Not specified | Present in mucus (1-500 ng g⁻¹) | [18] |

| Fungia scutaria | Red Sea | 5 m (Summer) | ~1.5 nmol mg⁻¹ protein | [17] |

| Fungia danai | Red Sea | 5 m (Summer) | Detected | [17] |

| Nyctiphanes australis (Krill) | New Zealand | Not applicable | 0 to 11.9% of total MAAs | [19] |

Note: Data on this compound concentration specifically in coral tissues is often reported as part of the total MAA pool. The table presents available data and will be updated as more specific research becomes available.

Experimental Protocols

The study of this compound in corals involves a series of established methodologies for extraction, identification, and quantification, as well as for assessing its photoprotective efficacy.

Extraction of this compound from Coral Tissue

This protocol provides a general framework for the extraction of MAAs, including this compound, from coral samples.

Figure 2: General experimental workflow for the extraction of this compound.

Detailed Steps:

-

Sample Preparation: Coral tissue is removed from the skeleton using a sterile instrument, such as an airbrush or water pick, with a minimal amount of filtered seawater. The resulting tissue slurry is homogenized and then lyophilized to a dry powder.

-

Extraction: A known weight of the lyophilized tissue is extracted with an aqueous solution of methanol (typically 20-25% v/v).[20][21] The mixture is incubated, often with shaking, at a controlled temperature (e.g., 45°C) for a set period (e.g., 2 hours).[21] The process may be repeated to ensure complete extraction.[21]

-

Purification: The extract is centrifuged to pellet the tissue debris. The supernatant, containing the MAAs, is collected. The solvent is then removed under vacuum (e.g., using a rotary evaporator). The dried extract is re-dissolved in a small volume of 100% methanol or the mobile phase used for HPLC analysis.[20]

Identification and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the identification and quantification of this compound.

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is used. A C8 or C18 reverse-phase column is commonly employed.[20]

-

Mobile Phase: A common mobile phase is a gradient of an aqueous solution of acetic acid (e.g., 0.1%) and a solvent such as methanol or acetonitrile.

-

Identification: this compound is identified by its characteristic retention time and its UV absorption spectrum, which shows a maximum at approximately 320 nm.[4][5] Co-chromatography with a purified this compound standard can confirm the identification. Mass spectrometry (MS) coupled with HPLC can provide definitive structural confirmation.[4][5]

-

Quantification: The concentration of this compound is determined by integrating the peak area at its absorption maximum (320 nm) and comparing it to a calibration curve generated with a known concentration of a purified standard.[4] The concentration is typically normalized to the dry weight or protein content of the coral tissue.[17]

Assessment of Photoprotective Efficacy

The photoprotective capacity of this compound can be assessed using various in vitro assays.

-

Cell Viability Assays: Human keratinocyte cell lines (e.g., HaCaT) are treated with this compound and then exposed to UVR.[6][7][15] Cell viability is then measured using assays such as the MTT or neutral red uptake assay to determine the extent of protection.

-

DNA Damage Assays: The ability of this compound to prevent UVR-induced DNA damage can be quantified by measuring the formation of cyclobutane pyrimidine dimers (CPDs) and 8-oxo-7,8-dihydroguanine (8-oxoGua) using techniques like immunoassays or the comet assay.[6][15]

-

Antioxidant Capacity Assays: The antioxidant properties of this compound can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the oxygen radical absorbance capacity (ORAC) assay.[6][14]

Signaling Pathways and Regulation

The precise signaling pathways that regulate this compound synthesis in corals are an active area of research. It is generally understood that the synthesis of MAAs is upregulated in response to UVR-induced stress. This response likely involves the activation of stress-related signaling cascades.

In other organisms, UVR exposure is known to induce the expression of genes involved in the MAA biosynthetic pathway.[3] In corals, UVR can induce the production of ROS, which may act as signaling molecules to trigger the synthesis of photoprotective compounds like this compound.[1] The Keap1-Nrf2-ARE pathway, a key regulator of the antioxidant response, has been implicated in the protective effects of some MAAs in skin cells, and similar pathways may be active in corals.[3]

Figure 3: A conceptual diagram of the signaling pathway for UVR-induced MAA synthesis.

Future Directions and Applications

The study of this compound in corals opens up several avenues for future research and has significant potential for practical applications.

-

Elucidation of Biosynthetic and Regulatory Pathways: Further research is needed to fully characterize the enzymatic steps and regulatory networks controlling this compound synthesis in corals and their symbionts.

-

Biotechnological Production: The heterologous expression of MAA biosynthesis genes in microbial systems offers a promising route for the sustainable production of this compound for commercial applications.[13][22]

-

Drug Development and Cosmetics: The potent UV-absorbing and antioxidant properties of this compound make it an attractive candidate for the development of next-generation, environmentally friendly sunscreens and anti-aging cosmeceuticals.[3][5][8] Its biocompatibility and natural origin are significant advantages over many synthetic UV filters.[7]

Conclusion

This compound is a multifunctional photoprotective compound that plays a vital role in the ability of corals to withstand the damaging effects of solar ultraviolet radiation. Its strong UV-absorbing capabilities, coupled with its potent antioxidant activity, provide a robust defense mechanism against photodamage. A thorough understanding of its biosynthesis, regulation, and mechanism of action is essential for predicting coral reef resilience in a changing climate and for harnessing its potential in the development of novel photoprotective agents for human use. This technical guide provides a comprehensive overview of the current knowledge on this compound and serves as a valuable resource for researchers and professionals working in marine biology, natural product chemistry, and drug development.

References

- 1. Mycosporine-Like Amino Acids from Coral Dinoflagellates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mycosporine-Like Amino Acids: Relevant Secondary Metabolites. Chemical and Ecological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Biosynthesis and Heterologous Production of Mycosporine-Like Amino Acid Palythines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine‐like amino acid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. botanyjournals.com [botanyjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative and Qualitative HPLC Analysis of Mycosporine-Like Amino Acids Extracted in Distilled Water for Cosmetical Uses in Four Rhodophyta - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Discovery and Isolation of Palythine from Palythoa tuberculosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palythine, a mycosporine-like amino acid (MAA), is a naturally occurring ultraviolet (UV)-absorbing compound found in a variety of marine organisms. First identified in the zoanthid Palythoa tuberculosa, this small molecule exhibits significant photoprotective and antioxidant properties, making it a compound of interest for applications in cosmetics, pharmaceuticals, and aquaculture. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Palythoa tuberculosa. It details the experimental protocols for extraction and purification and presents key quantitative data. Furthermore, this guide illustrates the known mechanisms of this compound's protective actions through signaling pathway and experimental workflow diagrams.

Introduction

Mycosporine-like amino acids (MAAs) are a class of low molecular weight, water-soluble compounds characterized by a cyclohexenone or cyclohexenimine chromophore conjugated with an amino acid moiety.[1] These secondary metabolites are synthesized by a wide range of marine organisms, including cyanobacteria, algae, and corals, as a primary defense against damaging ultraviolet radiation.[2] this compound, with its absorption maximum in the UV-B range, is a key example of this class of compounds and was first isolated from the zoanthid Palythoa tuberculosa.[3] Its inherent photostability and potent antioxidant capacity have positioned it as a promising candidate for development as a natural and biocompatible alternative to synthetic UV filters.[2][4] This guide serves as a technical resource for researchers and professionals interested in the isolation and study of this valuable marine biomolecule.

Physicochemical Properties of this compound

This compound's efficacy as a photoprotective agent is rooted in its distinct physicochemical properties. A summary of these key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₂O₅ | [3] |

| Molecular Weight | 244.25 g/mol | [3] |

| UV Absorption Maximum (λmax) | 320 nm | [5][6] |

| Molar Extinction Coefficient (ε) | ~28,100 - 50,000 M⁻¹cm⁻¹ | [7] |

| Appearance | Colorless, water-soluble | General MAA property |

Table 1: Physicochemical Properties of this compound

Experimental Protocols: Isolation and Purification of this compound

The following protocols are a synthesized methodology based on established techniques for the extraction of small molecules from Palythoa tuberculosa and the purification of mycosporine-like amino acids.

Extraction

-

Sample Preparation: Collect specimens of Palythoa tuberculosa and freeze them at -20°C until use.[8]

-

Homogenization: Grind the frozen tissue to a fine powder.

-

Solvent Extraction: Extract the homogenized tissue three times with hot 70% ethanol.[8]

-

Solvent Removal: Evaporate the ethanol from the combined extracts under reduced pressure.

-

Liquid-Liquid Partitioning: Wash the resulting aqueous concentrate with an equal volume of diethyl ether to remove lipophilic compounds. Discard the ether layer and repeat the washing step.[8]

-

Dialysis: Dialyze the aqueous extract against distilled water through a cellophane membrane to remove salts and other small impurities.[8] The retentate contains the crude extract enriched with this compound.

Purification

-

Ion-Exchange Chromatography (Step 1):

-

Ion-Exchange Chromatography (Step 2):

-

Gel Filtration Chromatography:

-

Purity Analysis (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Detection: UV detector at 320 nm. The retention time for this compound will need to be determined using a standard if available, or by collecting and analyzing the peak via mass spectrometry.

-

References

- 1. WO2007026037A2 - Use of a mixture of mycosporin-type amino acids (asterin 330 + this compound) as an antioxidant - Google Patents [patents.google.com]

- 2. Mycosporine-Like Amino Acids for Skin Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and structure of a new amino acid, this compound, from the zoanthid Palythoa tuberculosa | Semantic Scholar [semanticscholar.org]

- 4. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mycosporine-Like Amino Acids: Making the Foundation for Organic Personalised Sunscreens [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Antioxidant Activity of Heated Mycosporine-like Amino Acids from Red Alga Dulse Palmaria palmata in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

An In-depth Technical Guide on the Biological Activity of Palythine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palythine and its derivatives belong to the mycosporine-like amino acid (MAA) family, a group of small, water-soluble molecules naturally synthesized by various marine and terrestrial organisms exposed to high levels of solar radiation.[1][2] These compounds are gaining significant attention in the scientific community, particularly in the fields of dermatology and pharmacology, due to their potent photoprotective, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its known derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Core Biological Activities

The primary biological activities of this compound derivatives stem from their unique chemical structure, which enables them to absorb ultraviolet (UV) radiation and neutralize reactive oxygen species (ROS). These properties translate into three main areas of therapeutic and cosmetic interest: photoprotection, antioxidant activity, and anti-inflammatory effects.

Photoprotection

This compound and its derivatives are highly effective at absorbing UV radiation, particularly in the UVA and UVB ranges, without generating harmful free radicals.[3][4] This inherent photostability makes them promising candidates for use as natural sunscreens.[1][5]

Studies on human keratinocytes (HaCaT cells) have demonstrated that this compound offers significant protection against a range of UV-induced cellular damage, even at very low concentrations (0.3% w/v).[1][6][7] This protection extends to preventing DNA damage, including the formation of cyclobutane pyrimidine dimers (CPDs) and oxidatively generated damage.[5][7]

Antioxidant Activity

A key aspect of the biological activity of this compound derivatives is their potent antioxidant capacity. They can effectively scavenge free radicals, thereby reducing oxidative stress, a major contributor to cellular damage and aging.[1][2][8] The antioxidant activity of this compound has been shown to be comparable to that of ascorbic acid (vitamin C).[8]

The antioxidant capacity can be influenced by environmental factors such as pH and temperature. For instance, the radical scavenging activity of this compound and its heat-induced derivative is significantly enhanced under alkaline conditions.[9][10]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many skin conditions and is often exacerbated by UV exposure. This compound derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting their potential use in treating inflammatory skin disorders. This anti-inflammatory action is believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

Quantitative Data on Biological Activity

To facilitate comparison and aid in research and development, the following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

| Derivative | Assay | Endpoint | Result | pH | Reference(s) |

| This compound | ABTS Radical Scavenging | IC50 | >72.0 µM | 5.8 | [9][10] |

| IC50 | >72.0 µM | 6.6 | [9][10] | ||

| IC50 | 23.4 µM | 7.4 | [9][10] | ||

| IC50 | 12.0 µM | 8.0 | [9][10] | ||

| Heated this compound | ABTS Radical Scavenging | IC50 | 11.4 µM | 5.8 | [9][10] |

| IC50 | 8.7 µM | 6.6 | [9][10] | ||

| IC50 | 8.7 µM | 7.4 | [9][10] | ||

| IC50 | 6.7 µM | 8.0 | [9][10] |

| Derivative | Cell Line | UV Radiation | Endpoint | Concentration | Protection/Effect | Reference(s) |

| This compound | HaCaT Keratinocytes | SSR (20 J/cm²) | Cell Viability | 0.3% (w/v) | Significant protection (p < 0.005) | [1][5][6] |

| This compound | HaCaT Keratinocytes | UVA (20 J/cm²) | DNA Damage (CPDs, 8-oxoGua) | 0.3% (w/v) | Significant reduction | [7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

This compound derivatives such as this compound-threonine and this compound-serine can be synthesized biologically using heterologous expression systems. Gene clusters from organisms like Nostoc linckia NIES-25, containing the necessary biosynthetic enzymes (e.g., MysA, MysB, MysC, MysD, MysH), can be expressed in E. coli to produce these derivatives.[1][6]

Assessment of Photoprotective Activity in Human Keratinocytes (HaCaT cells)

-

Cell Culture: HaCaT keratinocytes are cultured in a suitable medium (e.g., DMEM with 10% FBS) to approximately 95% confluency in 96-well plates.[11]

-

Treatment: Cells are pre-incubated with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).

-

UV Irradiation: The culture medium is replaced with phosphate-buffered saline (PBS), and the cells are exposed to a controlled dose of UV radiation (UVA, UVB, or solar-simulated radiation).[6][12]

-

Cell Viability Assay (MTT Assay): Post-irradiation, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the cells, and after an incubation period, the resulting formazan crystals are solubilized. The absorbance is then measured at 570 nm to determine the percentage of viable cells.[6][12]

-

DNA Damage Assessment: DNA damage, such as the formation of CPDs, can be quantified using immunofluorescence or ELISA-based methods with specific antibodies against the DNA lesions.

Antioxidant Activity Assays

-

Reagent Preparation: An ABTS radical cation (ABTS•+) solution is prepared by reacting ABTS stock solution with potassium persulfate and incubating in the dark. The solution is then diluted to a specific absorbance at 734 nm.[12]

-

Assay Procedure: The this compound derivative solution is mixed with the ABTS•+ solution.

-

Measurement: The decrease in absorbance at 734 nm is measured after a set incubation period. The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of the ABTS radicals) is determined.[12]

Measurement of Inflammatory Markers

-

Cell Culture and Stimulation: A suitable cell line (e.g., macrophages) is cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the this compound derivative.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits. This involves capturing the cytokine with a specific antibody, followed by detection with a labeled secondary antibody.[9][13]

-

Western Blotting: The expression levels of key inflammatory signaling proteins (e.g., phosphorylated NF-κB) in cell lysates can be analyzed by Western blotting using specific antibodies.

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound derivatives are mediated through their interaction with key cellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. While the precise mechanism is still under investigation, it is hypothesized that the antioxidant properties of this compound derivatives contribute to the activation of the Nrf2 pathway, leading to an enhanced cellular defense against oxidative damage.[10][14][15]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. It is proposed that this compound derivatives can inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.[16]

Conclusion

This compound and its derivatives represent a promising class of natural compounds with significant potential in dermatology and drug development. Their multifaceted biological activities, including potent photoprotection, antioxidant, and anti-inflammatory effects, make them attractive candidates for the development of novel sunscreens, anti-aging formulations, and treatments for inflammatory skin conditions. Further research is warranted to fully elucidate the quantitative biological activities of a wider range of this compound derivatives and to precisely define their molecular mechanisms of action. This will pave the way for their successful translation from laboratory research to clinical and commercial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Molecular photoprotection of human keratinocytes in vitro by the naturally occurring mycosporine-like amino acid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Mycosporine-Like Amino Acids and Their Derivatives as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mycosporine-like amino acids porphyra-334 and shinorine are antioxidants and direct antagonists of Keap1-Nrf2 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. adipogen.com [adipogen.com]

- 12. Distinctive molecular responses to ultraviolet radiation between keratinocytes and melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inflammation Assay | Inflammation Detection | Inflammasome Activity Assays [promega.com]

- 14. researchgate.net [researchgate.net]

- 15. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Palythine: A Comprehensive Technical Guide to a Natural UV-Absorbing Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palythine is a naturally occurring mycosporine-like amino acid (MAA) found in a diverse range of marine and terrestrial organisms, including algae, cyanobacteria, and corals.[1] These organisms utilize this compound and other MAAs as a primary defense mechanism against harmful ultraviolet (UV) radiation. With a strong absorption maximum in the UVB range, coupled with high photostability and antioxidant properties, this compound presents a compelling candidate for development as a natural and biocompatible sunscreen agent and a valuable molecule for broader applications in dermatology and pharmacology.[2][3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, biosynthetic pathway, detailed experimental protocols for its extraction, purification, and characterization, and a summary of its photoprotective and antioxidant activities.

Physicochemical Properties and UV Absorption

This compound is a water-soluble compound characterized by a cyclohexenimine chromophore conjugated with an amino group.[1] This structure is responsible for its potent UV-absorbing capabilities. The primary role of this compound in nature is to provide photoprotection by absorbing UV radiation and dissipating the energy as heat, thus preventing damage to vital cellular components like DNA.[4]

UV Absorption Spectrum

This compound exhibits a characteristic strong absorption in the UVB and part of the UVA regions of the electromagnetic spectrum. Its absorption maximum (λmax) is consistently reported to be around 320 nm.[2] This positions it as an effective filter for the most damaging wavelengths of solar radiation that reach the Earth's surface.

Quantitative UV-Absorbing Characteristics

The efficacy of a UV-absorbing compound is quantified by its molar extinction coefficient (ε), which indicates how strongly a substance absorbs light at a given wavelength. This compound possesses a high molar extinction coefficient, making it one of the most potent natural UV absorbers.

Table 1: UV Absorption Properties of this compound and Other Common Mycosporine-Like Amino Acids (MAAs)

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Source Organism Examples |

| This compound | 320 | 36,200[5] | Palmaria palmata, Porphyra sp., Gelidium corneum[6][7] |

| Shinorine | 334 | 44,668[5] | Porphyra umbilicalis, Nostoc linkia[1][6] |

| Porphyra-334 | 334 | 42,300[5] | Porphyra sp., Bangia fusco-purpurea[6][8] |

| Asterina-330 | 330 | 43,800[5] | Gelidium corneum, Palmaria palmata[6][7] |

| Mycosporine-glycine | 310 | Up to 50,000[1][6] | Various cyanobacteria and algae[1] |

Biosynthesis of this compound

The biosynthesis of this compound, like other MAAs, originates from the pentose phosphate pathway. The initial steps involve the conversion of sedoheptulose 7-phosphate into 4-deoxygadusol (4-DG), a key precursor.[1] This process is catalyzed by the enzymes dimethyl 4-degadusol synthase (DDGS; MysA) and an O-methyltransferase (O-MT; MysB).[1] Subsequent steps, catalyzed by enzymes such as a D-Ala-D-Ala ligase-like enzyme (MysD), lead to the formation of disubstituted MAAs like mycosporine-glycine.[1][9] A crucial final step in this compound biosynthesis is the conversion of a glycine moiety into an amine group, a reaction catalyzed by a nonheme iron(II)- and 2-oxoglutarate-dependent oxygenase (MysH).[1][10]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from biological sources, primarily marine macroalgae.

Extraction of this compound

This compound is a polar molecule, and its extraction is typically performed using polar solvents. The choice of solvent can influence the extraction efficiency and the purity of the initial extract.

Protocol: Solvent Extraction of this compound from Macroalgae

-

Sample Preparation:

-

Harvest fresh macroalgae (e.g., Palmaria palmata).

-

Thoroughly wash the biomass with fresh water to remove salts and epiphytes.

-

Lyophilize (freeze-dry) the algal material to a constant weight and then grind it into a fine powder to increase the surface area for extraction.

-

-

Extraction:

-

Clarification:

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the algal debris.

-

Carefully collect the supernatant.

-

-

Solvent Removal and Concentration:

-

Evaporate the ethanol from the supernatant using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

-

The remaining aqueous extract can be lyophilized to obtain a crude MAA powder.

-

Purification of this compound

Purification of this compound from the crude extract is essential for detailed characterization and for applications requiring high purity. This is typically achieved through chromatographic techniques.

Protocol: Purification by Silica Gel Column Chromatography

-

Column Preparation:

-

Prepare a slurry of silica gel (200-300 mesh) in the chosen mobile phase.

-

Pack a glass column with the slurry to create a homogenous stationary phase.

-

-

Sample Loading:

-

Dissolve the crude MAA extract in a minimal volume of the mobile phase.

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with a solvent system such as methanol:ethanol:distilled water (8:10:0.5, v:v:v).[8]

-

Collect fractions of the eluate in separate tubes.

-

-

Fraction Analysis:

-

Monitor the collected fractions for the presence of this compound using UV-Vis spectrophotometry (absorbance at 320 nm) or thin-layer chromatography (TLC).

-

Pool the fractions containing pure this compound.

-

-

Final Purification and Desalting:

Analysis and Characterization

A combination of analytical techniques is employed for the qualitative and quantitative analysis of this compound.

Protocol: HPLC Analysis

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A reverse-phase C8 or C18 column (e.g., Phenomenex Luna C8, 5 µm, 4.6 x 250 mm) is commonly used.[11][12]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).[12]

-

Elution Program:

-

Start with 2% B for 15 minutes.

-

Increase to 90% B over 2 minutes.

-

Hold at 90% B for 2 minutes.

-

Return to 2% B over 2 minutes and re-equilibrate for 6 minutes.[12]

-

-

Flow Rate: 0.5 mL/min.[12]

-

Detection: Monitor the eluate at 320 nm for this compound.

-

Quantification: Use a calibration curve generated from a purified this compound standard of known concentration.

Protocol: Mass Spectrometry (MS) for Identification

-

Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Focus) with an electrospray ionization (ESI) source.[12]

-

Ionization Mode: Positive ion mode is typically used.

-

Data Acquisition: Acquire full scan mass spectra to determine the parent ion mass of this compound ([M+H]⁺ at m/z 245.02).[2]

-